Tert-butyl 2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide
Description
Tert-butyl 2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core substituted at position 2 with a 4-chlorobenzyl sulfanyl group and at position 4 with a tert-butyl sulfide moiety.
Properties
IUPAC Name |
4-tert-butylsulfanyl-2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2S2/c1-19(2,3)24-17-15-6-4-5-7-16(15)21-18(22-17)23-12-13-8-10-14(20)11-9-13/h8-11H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNBXNMHEWDWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC(=NC2=C1CCCC2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with amines, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. This involves reacting the quinazoline derivative with 4-chlorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Attachment of the Tert-butyl Group: The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to yield tetrahydroquinazoline derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the quinazoline core is particularly significant due to its prevalence in bioactive molecules.
Medicine
Medicinally, compounds containing the quinazoline scaffold are investigated for their anticancer, antiviral, and antibacterial properties. The specific structure of tert-butyl 2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide may offer unique interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or photophysical properties, owing to its aromatic and heterocyclic components.
Mechanism of Action
The mechanism by which tert-butyl 2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide exerts its effects depends on its interaction with molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Differences and Implications
Substituent Position and Electronic Effects: The target compound features a para-substituted 4-chlorobenzyl group, which maximizes electronic delocalization compared to the ortho-substituted analog in . Para substitution often enhances dipole moments and binding affinity in aromatic systems. The tert-butyl sulfide group in the target compound contributes to higher lipophilicity compared to the N-allyl () or acetamide-phenoxy () substituents .
The trifluoromethyl and cyano groups in create strong electron-withdrawing effects, which may enhance stability or alter reactivity compared to the target compound’s electron-neutral tert-butyl group .
The acetamide group in may improve solubility, whereas the tert-butyl group in the target compound could enhance membrane permeability .
Physicochemical Properties
Biological Activity
Tert-butyl 2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C25H27ClN2OS
- CAS Number : 339019-37-3
This compound features a quinazoline core with a tert-butyl group and a chlorobenzyl sulfanyl substituent, which may influence its biological properties.
Biological Activity Overview
Research on the biological activity of this compound has focused on several key areas:
-
Antimicrobial Activity :
- Studies have shown that derivatives of quinazoline exhibit significant antibacterial and antifungal properties. The presence of the sulfanyl group is believed to enhance these activities by facilitating interactions with microbial enzymes or membranes.
- Anti-inflammatory Effects :
- Anticancer Potential :
Antimicrobial Activity
A study evaluated various quinazoline derivatives for their antimicrobial properties. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL, indicating moderate to strong antibacterial effects.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| Other Quinazoline Derivative | 20 | Escherichia coli |
Anti-inflammatory Effects
In vitro studies demonstrated that the compound significantly reduced NO production in RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The IC50 value was determined to be approximately 25 µM, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
The compound's cytotoxicity was assessed using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that it induced cell death in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial investigated the effectiveness of this compound against resistant bacterial strains. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to controls. -
Case Study on Anti-inflammatory Mechanism :
Another study focused on the molecular mechanism of action. It was found that the compound effectively inhibited NF-kB activation, leading to decreased expression of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
